

JHW007 Hydrochloride in Drug Discrimination Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	JHW007 hydrochloride	
Cat. No.:	B588582	Get Quote

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Introduction

JHW007 hydrochloride is a benztropine analog and a high-affinity atypical dopamine reuptake inhibitor (DRI) that has garnered significant interest for its potential as a treatment for cocaine addiction.[1] Unlike typical DRIs such as cocaine, JHW007 binds to the dopamine transporter (DAT) in a manner that results in a gradual and sustained increase in extracellular dopamine, with markedly reduced peak levels.[1] This unique pharmacological profile is associated with a lower abuse liability and the ability to antagonize the behavioral effects of cocaine, making it a promising candidate for pharmacotherapy.[2][3]

Drug discrimination is a highly sensitive and specific behavioral paradigm used to assess the interoceptive (subjective) effects of psychoactive drugs.[4] In this procedure, animals are trained to recognize the internal cues produced by a specific drug and to make a differential response to receive a reward. This methodology is crucial for evaluating the abuse potential of novel compounds and for screening potential medications for substance use disorders. These application notes provide a comprehensive overview of the use of **JHW007 hydrochloride** in drug discrimination studies, including its pharmacological data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation



The following tables summarize the quantitative data for **JHW007 hydrochloride** from in vitro binding assays and in vivo behavioral studies.

Table 1: In Vitro Binding Affinity and Functional Activity of JHW007

Parameter	Species/System	Value	Reference
DAT Affinity (Kd)	Rat Striatal Membranes	High Affinity: 7.40 nMLow Affinity: 4400 nM	[2]
Mouse Striatal Membranes	High Affinity: 8.18 nMLow Affinity: 2750 nM	[2]	
Human DAT (hDAT) Membranes	43.7 nM	[2]	
DAT Affinity (Ki)	DAT WT Mice (whole brain)	388 nM (vs. [3H]pirenzepine)	[2]
DAT KO Mice (whole brain)	364 nM (vs. [3H]pirenzepine)	[2]	
Dopamine Uptake Inhibition (IC50)	24.6 ± 1.97 nM	[5]	_

Table 2: Behavioral Effects of JHW007 in Drug Discrimination and Locomotor Studies



Study Type	Training Drug	Species	JHW007 Effect	Dose Range	Quantitati ve Measure	Referenc e
Substitutio n	Cocaine	Mice	No substitution for cocaine	1-10 mg/kg	Did not produce significant cocaine-appropriate responding	[5]
Antagonis m	Cocaine	Mice	Antagonize d cocaine's discriminati ve effects	10 mg/kg	3.07-fold rightward shift of the cocaine dose-effect curve	[5]
Locomotor Activity	-	Mice	No significant stimulation of locomotor activity	1-10 mg/kg	Activity levels not significantl y different from vehicle	[5]
Cocaine- Induced Hyperactivi ty	Cocaine	Mice	Dose- dependentl y suppresse d cocaine- evoked hyperactivit y	Not specified	-	[3]
Conditione d Place Preference (CPP)	-	Mice	Did not produce place conditionin g	Ample dose range	No preference for the drug-paired side	[3]



Cocaine- Induced Cocaine Mice CPP	Blocked cocaine- Not induced specified CPP	No preference for the cocaine- ed paired side in the presence of JHW007
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Experimental Protocols Protocol 1: Cocaine Drug Discrimination in Rodents

This protocol outlines a standard two-lever drug discrimination procedure to assess the cocaine-like subjective effects (substitution) or cocaine-antagonist effects of **JHW007 hydrochloride**.

1. Animals:

- Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
- Animals should be housed individually and maintained on a reverse light-dark cycle.
- Food may be restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water is available ad libitum.

2. Apparatus:

- Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
- Each lever is associated with a stimulus light located above it.
- The chamber is enclosed in a sound-attenuating cubicle with a fan for ventilation and to mask external noise.

3. Procedure:

Phase 1: Lever Press Training (Magazine Training):

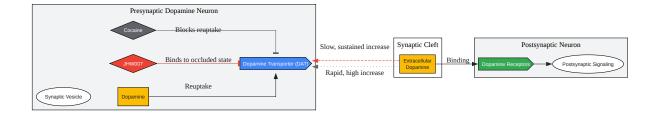


- Initially, train the animals to associate the sound of the food dispenser with the delivery of a food pellet.
- Once this association is learned, introduce the levers into the chamber.
- Shape lever pressing behavior by rewarding successive approximations to a lever press.
- Once the animal reliably presses the lever, a fixed-ratio (FR) schedule of reinforcement is introduced (e.g., FR1, then FR5, then FR10).
- Phase 2: Discrimination Training:
 - This phase involves training the animals to discriminate between an intraperitoneal (i.p.) injection of cocaine hydrochloride (e.g., 10 mg/kg) and an i.p. injection of saline.
 - A double alternation schedule is often employed: two consecutive days of cocaine administration followed by two consecutive days of saline administration (D-D-S-S).
 - On cocaine training days, only presses on the designated "drug" lever are reinforced with a food pellet.
 - On saline training days, only presses on the designated "vehicle" lever are reinforced.
 - Training sessions typically last for 15-30 minutes.
 - Training continues until the animals meet a criterion of ≥85% of their total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.
- Phase 3: Substitution Testing:
 - To determine if JHW007 has cocaine-like subjective effects, different doses of JHW007
 hydrochloride are administered i.p. instead of cocaine or saline.
 - Test sessions are interspersed between training sessions.
 - During test sessions, responses on either lever are reinforced to avoid extinguishing the learned behavior.



- The primary dependent variables are the percentage of responses on the drug-appropriate lever and the response rate.
- Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever.
- Phase 4: Antagonism Testing:
 - To assess the ability of JHW007 to block the subjective effects of cocaine, a range of doses of JHW007 hydrochloride are administered as a pretreatment prior to the administration of various doses of cocaine.
 - A full cocaine dose-response curve is first established.
 - Then, a fixed dose of JHW007 is administered (e.g., 30 minutes) before the injection of each dose of cocaine, and the dose-response curve is re-determined.
 - A rightward shift in the cocaine dose-response curve indicates antagonism.

Visualizations Signaling Pathway and Mechanism of Action

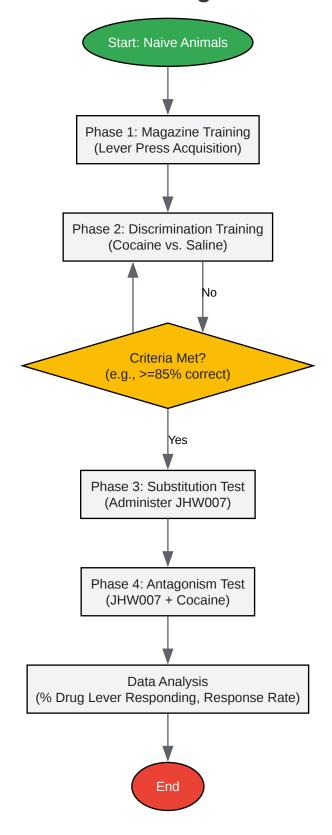


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Caption: Mechanism of JHW007 at the dopamine transporter.



Experimental Workflow for Drug Discrimination



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Caption: Workflow of a typical drug discrimination study.

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